molecular formula C23H18O5S B3129867 (3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone CAS No. 339275-74-0

(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

Cat. No.: B3129867
CAS No.: 339275-74-0
M. Wt: 406.5 g/mol
InChI Key: INUKOENDCBBJJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzofuran sulfone involves several steps. While there are various methods reported in the literature, one notable approach is the Friedel–Crafts reaction between methyl 3-(4-hydroxyphenyl)propionate and chloride . This reaction leads to the formation of an intermediate benzofuran compound, which is then subjected to reductive desulfurization to yield the target molecule .

Scientific Research Applications

Synthesis and Biological Activities

A series of novel N-phenylpyrazolyl aryl methanone derivatives containing the arylthio/sulfinyl/sulfonyl group have been synthesized, showcasing the compound's utility in generating new chemicals with potential herbicidal and insecticidal activities (Wang et al., 2015).

Antimicrobial and Antioxidant Properties

New substituted (E)-phenyl{3-(2-[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]vinyl)benzofuran-2-yl}methanones were synthesized and showed significant antibacterial and antifungal activities, highlighting the compound's potential in developing new antimicrobial agents (Ashok et al., 2017).

Chemical Synthesis and Characterization

The synthesis of complex organic molecules like "(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone" derivatives involves multiple steps, including condensation and cyclization reactions, providing a foundation for further chemical and pharmacological studies (Ukrainets et al., 2014).

Anticancer and Antimitotic Studies

Novel benzofuran linked tetralones were prepared and exhibited significant antimitotic activity, suggesting potential for cancer research. These studies demonstrate the compound's application in the synthesis of molecules with potential therapeutic benefits (Umesha et al., 2018).

Docking Studies and Molecular Interaction Analysis

Benzofuran derivatives have been synthesized and evaluated for their interaction with biological targets through docking studies, showing potential for the development of new drugs based on the structural motif of "this compound" (Shankar et al., 2016).

Properties

IUPAC Name

[3-[(4-methoxyphenyl)sulfonylmethyl]-1-benzofuran-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O5S/c1-27-17-11-13-18(14-12-17)29(25,26)15-20-19-9-5-6-10-21(19)28-23(20)22(24)16-7-3-2-4-8-16/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INUKOENDCBBJJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)CC2=C(OC3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone
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(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone

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